8-Oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid

Structural revision Scaffold authentication 2D NMR

8-Oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid is a polycyclic aromatic heterocycle that serves as the cornerstone carboxylic acid building block within the acenaphtho[1,2-b]pyrrole family of DNA‑targeting antitumor chromophores. Although widely catalogued under the acenaphthopyrrole nomenclature, a formal structural revision published by the American Chemical Society has corrected the core scaffold to naphtho[1,8‑ef]isoindole‑7,8,10(9H)‑trione.

Molecular Formula C15H7NO3
Molecular Weight 249.22 g/mol
CAS No. 897446-82-1
Cat. No. B12609545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid
CAS897446-82-1
Molecular FormulaC15H7NO3
Molecular Weight249.22 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C4=C(C(=O)N=C4C3=CC=C2)C(=O)O
InChIInChI=1S/C15H7NO3/c17-14-12(15(18)19)11-8-5-1-3-7-4-2-6-9(10(7)8)13(11)16-14/h1-6H,(H,18,19)
InChIKeyQVYZVXCAGFXPEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 8-Oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid (CAS 897446-82-1) – Structural Identity, Scaffold Class, and Sourcing Baseline


8-Oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid is a polycyclic aromatic heterocycle that serves as the cornerstone carboxylic acid building block within the acenaphtho[1,2-b]pyrrole family of DNA‑targeting antitumor chromophores [1]. Although widely catalogued under the acenaphthopyrrole nomenclature, a formal structural revision published by the American Chemical Society has corrected the core scaffold to naphtho[1,8‑ef]isoindole‑7,8,10(9H)‑trione [2]. This correction has direct consequences for procurement: entities relying on the legacy name obtain a chromophore whose genuine architecture, reactivity, and biological fingerprint differ from that of misassigned analogs. The compound is predominantly employed as a versatile synthetic intermediate for generating ester and 3‑amino derivatives with substantially improved solubility, FGFR1 inhibitory potency, and tumor‑cell cytotoxicity [3][4].

Why Generic Substitution Is Not Advisable for 8-Oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid (CAS 897446-82-1)


Substituting the title compound with a generic acenaphthopyrrole carboxylic acid or ester is not a scientifically neutral decision because the experimentally determined structure, the intrinsic aqueous solubility, and the FGFR1 binding affinity are each governed by the precise identity of the 9‑position functional group. The free carboxylic acid is the obligatory precursor for esterification reactions that unlock the highest cytotoxic potency reported in this class [1]. Moreover, the scaffold’s true chemical skeleton was proven by 2D NMR and X‑ray crystallography to be the naphtho[1,8‑ef]isoindole‑7,8,10(9H)‑trione isomer; analogs that still adhere to the misassigned acenaphtho[1,2‑b]pyrrole formulation correspond to a different chemical entity [2]. In FGFR1 kinase assays, the unsubstituted carbonitrile precursor displays an IC₅₀ of 4.5 µM, whereas the ester derivatives achieve IC₅₀ values between 19 and 77 nM—a difference of approximately 60‑ to 230‑fold [3]. These orthogonal structural and pharmacological data points confirm that generic substitution erases the specific functional advantages that make the compound a deliberate choice.

Quantitative Evidence Guide: Directly Comparable Performance of 8-Oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid (CAS 897446-82-1) Versus Closest Analogs


Structural Identity Corrected by 2D NMR and X‑ray Crystallography: Naphtho[1,8‑ef]isoindole‑7,8,10(9H)‑trione Instead of Acenaphthopyrrole

The core structure of the synthetic precursor historically named 8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile was unequivocally shown by 2D NMR spectroscopy and X‑ray crystal‑structure determination to be 1-oxo-1H-phenalene-2,3-dicarbonitrile [1]. The corresponding carboxylic acid, listed as 8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid (D1), was concurrently corrected to naphtho[1,8‑ef]isoindole‑7,8,10(9H)‑trione [1]. This correction means that material procured under the legacy CAS number 897446‑82‑1 is structurally identical to the naphtho‑isoindole‑trione, whereas analogs still maintained under the acenaphthopyrrole nomenclature represent a misassigned, structurally non‑equivalent scaffold.

Structural revision Scaffold authentication 2D NMR X-ray crystallography

FGFR1 Kinase Inhibition: Free Carboxylic Acid Precursor vs. Ester Derivatives (IC₅₀ Shift from Micromolar to Nanomolar Range)

In FGFR1 enzymatic assays, the unsubstituted carbonitrile precursor (the direct synthetic gateway from which the title carboxylic acid is derived via hydrolysis) exhibits an IC₅₀ of 4.5 µM [1]. In contrast, acenaphtho[1,2-b]pyrrole carboxylic acid ester derivatives (compounds 2–5 in the corrected nomenclature) achieve IC₅₀ values of 19–77 nM against the same kinase [2]. The carboxylic acid scaffold is therefore the essential intermediate that enables the esterification step required to access the 60‑ to 230‑fold enhancement in FGFR1 inhibitory potency. No marketed FGFR1 inhibitor from the indolinone or pyrido[2,3-d]pyrimidine classes shares this specific naphtho‑isoindole‑trione pharmacophore.

FGFR1 Kinase inhibition IC50 Structure-activity relationship

Methyl Ester Cytotoxicity: 0.45–0.80 µM Against A549 and P388 Cell Lines, Surpassing Other Alkyl Esters in the Same Series

In a head‑to‑head comparison of a homologous series of 8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid alkyl esters 5a–5f, the methyl ester 5a displayed the highest cytotoxic activity with IC₅₀ values of 0.45 µM (A549, human lung cancer) and 0.80 µM (P388, murine leukemia) [1]. The title carboxylic acid itself serves as the direct precursor for preparing this most potent unsubstituted ester, whereas analogs carrying bulkier alkyl groups (ethyl, propyl, etc.) showed reduced cytotoxicity. This establishes a clear rank‑order potency preference for the methyl ester that originates exclusively from the title acid.

Cytotoxicity A549 P388 MTT assay SRB assay

DNA Intercalation Potency: Carboxyl‑Bearing Chromophore Exhibits the Strongest DNA Binding Among All Tested Substituents

In a systematic study of 8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid ester chromophores, the compound carrying a free carboxyl group—the title compound—was identified as exhibiting the most potent DNA intercalation among all derivatives tested [1]. Binding was characterized by absorption titration, SYBR Green‑DNA melt curve analysis, and circular dichroism. The intercalation mode caused a right‑handed B‑form to A‑like conformational transition of duplex DNA. Importantly, the binding affinity did not correlate linearly with cytotoxicity, indicating that the carboxyl group imparts a unique biophysical interaction profile that diverges from the bromide‑substituted analog, which showed the highest cytotoxic activity despite weaker DNA binding.

DNA intercalation MCF-7 Binding affinity SYBR Green melt curve

Solubility‑Driven Synthetic Utility: Carboxylic Acid Enables Ester‑Mediated Solubility Enhancement Unattainable with the Parent Carbonitrile

The parent carbonitrile 1 (8-oxo-8H-acenaphtho[1,2-b]pyrrol-9-carbonitrile) is described as 'very insoluble' and is poorly suited for direct biological evaluation [1]. Acidic hydrolysis (98% H₂SO₄, room temperature, 10 h) cleanly converts it to the title carboxylic acid, which can then be esterified under mild conditions to yield a panel of alkyl esters with dramatically improved solubility [1]. This two‑step sequence—hydrolysis followed by esterification—is not accessible from the carbonitrile alone and positions the carboxylic acid as the indispensable solubility‑enabling intermediate for the entire derivative library.

Solubility Synthetic intermediate Hydrolysis Esterification

Divergent Down‑Selectable Biological Mechanisms: S‑Phase Arrest vs. Direct Apoptosis Induction by Amino‑Acid Conjugates

Amino‑acid derivatives of the title carboxylic acid exhibit mechanistically distinct anticancer profiles. Compound 3d (3‑(dimethylaminopropylamino)‑8‑oxo‑8H‑acenaphtho[1,2‑b]pyrrole‑9‑carboxylic acid) induces S‑phase cell‑cycle arrest followed by apoptosis, whereas compound 3g (3‑piperidine‑8‑oxo‑8H‑acenaphtho[1,2‑b]pyrrole‑9‑carboxylic acid) triggers apoptosis without pronounced cell‑cycle arrest [1]. This divergence occurs despite both compounds sharing the same DNA intercalation binding mode, demonstrating that subtle modifications of the carboxylic acid scaffold can program distinct downstream cellular responses. The title acid is the common progenitor of both mechanistic classes.

Cell cycle arrest Apoptosis S-phase Mechanism of action

Highest‑Confidence Application Scenarios for 8-Oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid (CAS 897446-82-1)


FGFR1‑Targeted Kinase Inhibitor Lead Optimization

The carboxylic acid is the direct precursor for synthesizing ester derivatives (compounds 2–5) that achieve FGFR1 IC₅₀ values of 19–77 nM, a >60‑fold improvement over the carbonitrile progenitor [1][2]. Medicinal chemistry teams pursuing FGFR1‑driven oncology indications (e.g., squamous NSCLC, gastric cancer) can use this scaffold to build focused libraries that explore ester and amino‑chain SAR while maintaining the validated naphtho‑isoindole‑trione pharmacophore.

Biophysical DNA‑Intercalation Reference Control

The free carboxyl‑bearing chromophore exhibits the strongest DNA intercalation in its series, inducing a distinctive B‑to‑A conformational transition [1]. Laboratories conducting absorption titration, SYBR Green melt curve, or circular dichroism studies of novel DNA ligands can deploy the compound as a positive intercalator control, leveraging its well‑characterized binding geometry and affinity rank order.

Mechanism‑of‑Action Profiling for Programmed Cell Death Pathways

The carboxylic acid gives access to amino‑acid derivatives (e.g., 3d and 3g) that exhibit mechanistically distinct cell‑killing profiles—S‑phase arrest followed by apoptosis versus direct apoptosis—allowing researchers to dissect the relationship between DNA binding geometry and downstream cell‑cycle checkpoint activation [1]. This is particularly valuable for academic groups investigating non‑necrotic anticancer mechanisms.

Chemical‑Biology Probe Derivatization Core

The acid’s mild esterification chemistry (K₂CO₃, allylic iodide, CH₃CN, 40 °C) enables conjugation to fluorophores, biotin tags, or affinity matrices without disrupting the planar chromophore required for DNA intercalation [1]. This makes it a versatile starting point for constructing chemical‑biology probes used in target‑identification pull‑down experiments or cellular imaging of DNA‑binding small molecules.

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